

CAS number and IUPAC name for 6-Methylpyridazin-3-ol hydrate

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Compound of Interest

Compound Name: **6-Methylpyridazin-3-ol hydrate**

Cat. No.: **B1586922**

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An In-depth Technical Guide to **6-Methylpyridazin-3-ol Hydrate** for Advanced Research

This guide provides a comprehensive technical overview of **6-Methylpyridazin-3-ol hydrate**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into its chemical identity, synthesis, characterization, and its role as a valuable building block for bioactive molecules.

Core Chemical Identity and Physicochemical Properties

6-Methylpyridazin-3-ol hydrate is a key chemical intermediate. Its proper identification and understanding of its properties are foundational for its application in research and development.

Nomenclature and Identification:

- CAS Number: 7143-82-0[\[1\]](#)[\[2\]](#)
- IUPAC Name: **6-methylpyridazin-3-ol hydrate**
- Molecular Formula: C₅H₈N₂O₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 128.13 g/mol [\[1\]](#)[\[2\]](#)

- Synonyms: 6-methyl-2,3-dihydropyridazine-3-one hydrate

Structural Insight: Tautomerism

A critical feature of this molecule is its existence in tautomeric forms: the enol form (6-methylpyridazin-3-ol) and the more stable keto form, 6-methylpyridazin-3(2H)-one (CAS Number: 13327-27-0).[3][4] This equilibrium is crucial as it influences the molecule's reactivity and its interactions in biological systems. The "hydrate" designation indicates the presence of one or more water molecules within the crystal lattice, which can affect solubility and stability.

Table 1: Physicochemical Properties of 6-Methylpyridazin-3(2H)-one (Anhydrous Form)

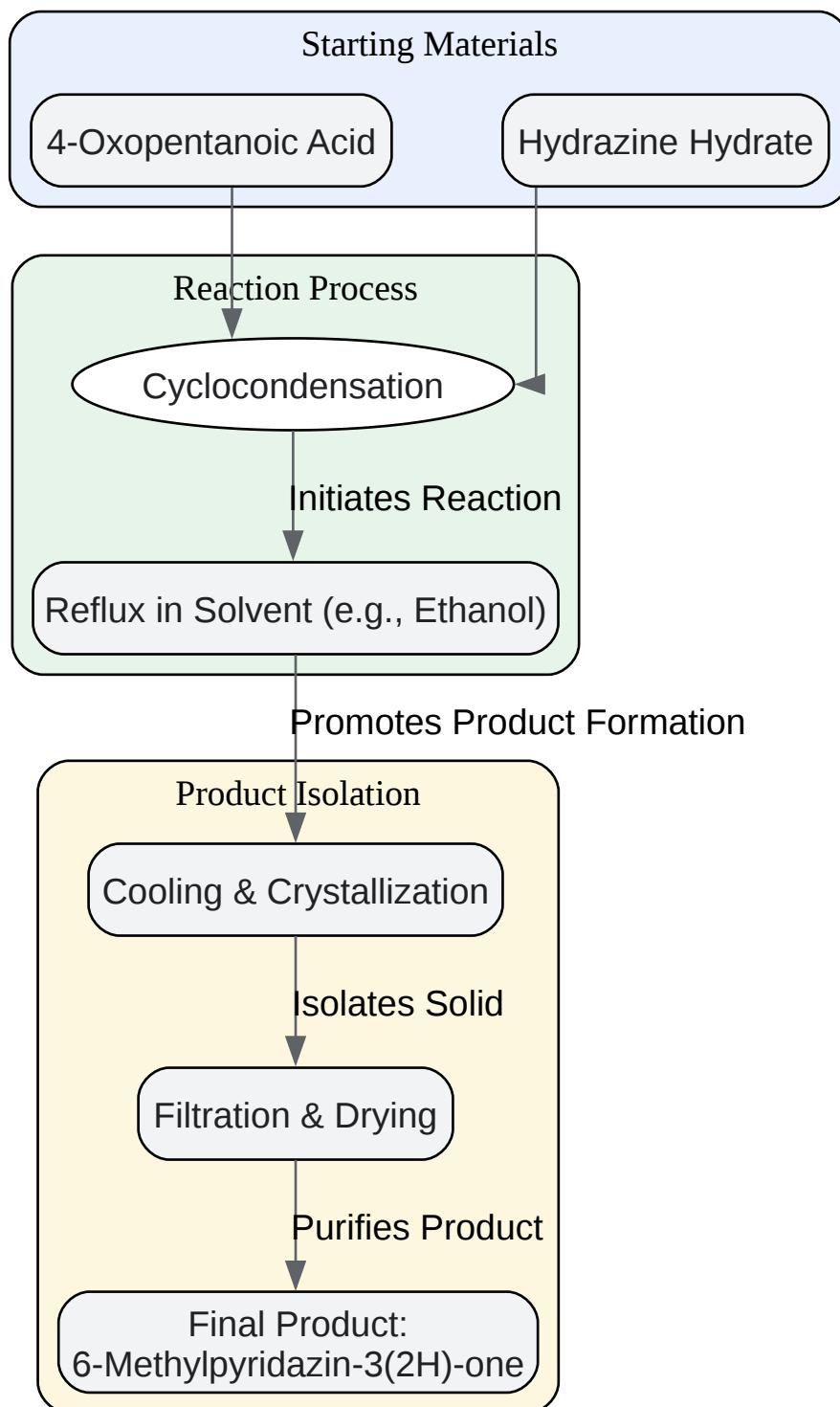
Property	Value	Source
CAS Number	13327-27-0	[3][4]
Molecular Formula	C ₅ H ₆ N ₂ O	[3][5]
Molecular Weight	110.11 g/mol	[3][5]
Melting Point	143-145°C	[3]
Storage Temperature	Room Temperature	[3]
Topological Polar Surface Area	49.9 Å ²	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem

Synthesis and Mechanistic Rationale

The synthesis of the pyridazinone core is a well-established process in organic chemistry. A common and efficient pathway involves the cyclocondensation of a γ -keto acid with hydrazine hydrate. This approach is favored for its high yields and the ready availability of starting materials.

Causality in Synthesis: The choice of hydrazine hydrate (N₂H₄·H₂O) is pivotal. As a potent binucleophilic reagent, it readily attacks the two electrophilic carbonyl carbons of the γ -keto

acid precursor (in this case, 4-oxopentanoic acid), leading to a double condensation and subsequent ring closure to form the stable six-membered pyridazinone ring. The removal of water drives the reaction equilibrium towards the product.



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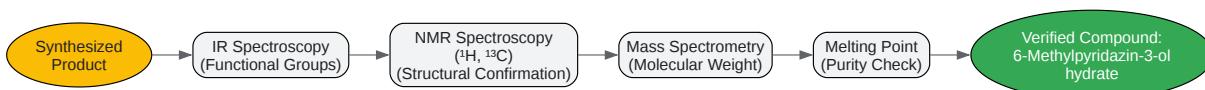
Caption: General synthesis workflow for 6-Methylpyridazin-3(2H)-one.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of the synthesized **6-Methylpyridazin-3-ol hydrate** is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others, providing a high degree of confidence in the final product.

Protocol Rationale:

- Infrared (IR) Spectroscopy: Provides initial confirmation of the key functional groups. The presence of a strong carbonyl (C=O) absorption around 1670 cm^{-1} is indicative of the pyridazinone ring, while a broad O-H stretch would confirm the presence of the hydrate.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for elucidating the precise molecular structure. The chemical shifts and coupling patterns of the protons on the pyridazine ring and the methyl group provide an unambiguous structural fingerprint.
- Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct molecular formula.
- Melting Point Analysis: A sharp melting point range is a strong indicator of high purity.[3]

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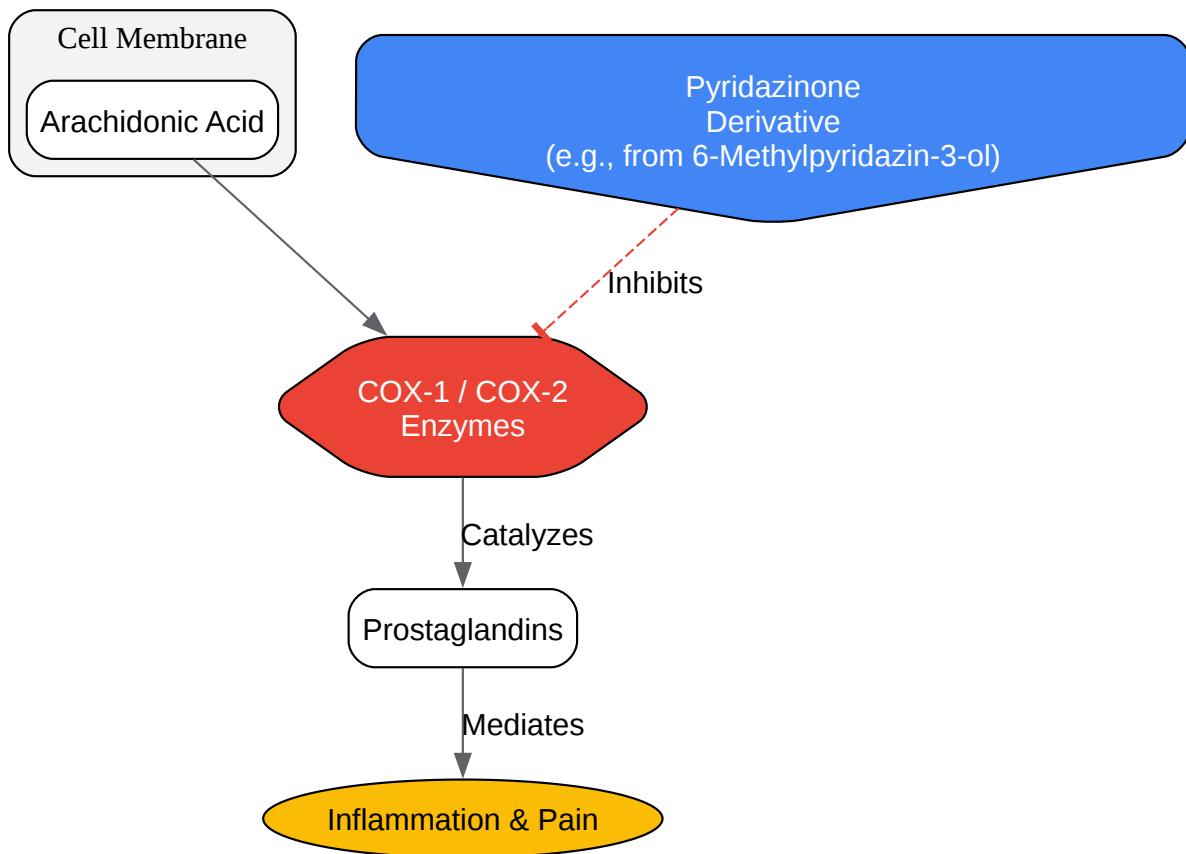
Caption: A sequential workflow for analytical characterization.

Role in Medicinal Chemistry and Drug Development

The pyridazine ring is a privileged scaffold in drug discovery, prized for its unique physicochemical properties.^[7] It possesses a high dipole moment and acts as a robust hydrogen bond acceptor, facilitating strong interactions with biological targets.^[7] Derivatives of 6-Methylpyridazin-3-ol are explored for a wide range of therapeutic applications.

Key Therapeutic Areas:

- **Anti-inflammatory and Analgesic Agents:** Many pyridazinone derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain pathways.^[8] Some compounds show high selectivity for COX-2, which is desirable for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).^[8]
- **Anticancer Agents:** The pyridazin-3(2H)-one core is found in numerous compounds designed to inhibit various targets in oncology, including protein kinases and tubulin polymerization.^[9]
- **Cardiovascular Diseases:** The scaffold has been incorporated into agents with vasorelaxant properties, highlighting its potential for treating cardiovascular ailments.^[9]
- **Other Applications:** The versatility of the pyridazinone core has led to its investigation for antimicrobial, antidepressant, and anticonvulsant activities.^{[9][10]}



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Caption: Mechanism of action for pyridazinone-based COX inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 6-Methylpyridazin-3(2H)-one.

Protocol 1: Synthesis of 6-Methylpyridazin-3(2H)-one

- Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 13.0 g (0.1 mol) of 4-oxopentanoic acid in 100 mL of absolute ethanol.

- Reaction Initiation: While stirring, add 5.5 mL (0.11 mol) of hydrazine hydrate to the solution. Causality Note: A slight molar excess of hydrazine ensures the complete conversion of the starting keto acid.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Product Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
- Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
- Purification: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high for this reaction.

Protocol 2: Characterization of the Synthesized Product

- Melting Point Determination: Measure the melting point of the dried crystals. A sharp range of 143-145°C indicates high purity.[3]
- FT-IR Analysis: Acquire an FT-IR spectrum of the solid product. Confirm the presence of a strong C=O stretch around 1670 cm^{-1} and the absence of a broad carboxylic acid O-H stretch from the starting material.
- $^1\text{H-NMR}$ Analysis: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the methyl group protons and the protons on the pyridazinone ring, consistent with the expected structure.
- Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight. The parent ion peak should correspond to the calculated molecular weight of 110.11 g/mol for the anhydrous form.

Safety and Handling

- Hazard Codes: The anhydrous form is associated with hazard codes indicating it can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]
- Personal Protective Equipment (PPE): Always handle **6-Methylpyridazin-3-ol hydrate** and its precursors in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

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References

- 1. chemshuttle.com [chemshuttle.com]
- 2. allbiopharm.com [allbiopharm.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-METHYLPYRIDAZIN-3-OL [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]

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